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PROTAC K-Ras Degrader-1

PROTAC KRAS Degradation Efficiency

Standard CRBN-based PROTACs show mutation-specific or off-target degradation, complicating reproducible K-Ras studies. PROTAC K-Ras Degrader-1 (Compound 518) offers validated pan-KRAS degradation. - **Quantified efficacy**: ≥70% K-Ras degradation in SW1573 NSCLC cells (validated reference degrader). - **Mechanistic clarity**: Cereblon (CRBN) E3 ligase recruitment; distinct from VHL-based degraders (e.g., LC-2). - **Research utility**: Benchmark for SAR studies; essential for comparing CRBN vs. VHL degradation kinetics. - **Supply**: Certified purity; immediate global shipment.

Molecular Formula C53H62N10O10
Molecular Weight 999.1 g/mol
Cat. No. B2682265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC K-Ras Degrader-1
Molecular FormulaC53H62N10O10
Molecular Weight999.1 g/mol
Structural Identifiers
SMILESCN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1
InChIKeyKGFCORDWMRCVAC-VYIZRSQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC K-Ras Degrader-1 for Research Procurement: Specifications and Key Data


PROTAC K-Ras Degrader-1 (Compound 518, CAS 2378258-52-5) is a cereblon-based proteolysis-targeting chimera (PROTAC) developed as a research tool for targeted K-Ras protein degradation [1]. With a molecular weight of 999.1 g/mol and the molecular formula C53H62N10O10, this compound is sourced from WO2019195609A2 and is available from specialized chemical suppliers with certified purity specifications . The compound demonstrates ≥70% degradation efficiency of K-Ras in SW1573 non-small cell lung cancer cells, establishing its utility as a reference degrader for investigating K-Ras-driven signaling pathways [2].

Degradation target Targeted K-Ras protein degradation studies
E3 ligase pathway Cereblon (CRBN)-dependent degradation mechanism research
Mutation scope Pan-KRAS degradation context beyond G12C

Why Not Any K-Ras Degrader? Critical Differentiators of PROTAC K-Ras Degrader-1


Substituting PROTAC K-Ras Degrader-1 with other KRAS-targeting PROTACs compromises experimental reproducibility due to divergent E3 ligase recruitment mechanisms, target mutation specificities, and degradation efficiencies. PROTAC K-Ras Degrader-1 uniquely employs a cereblon (CRBN) E3 ligase ligand , contrasting with VHL-based degraders like LC-2, which exhibit different ternary complex geometries and degradation kinetics [1]. Furthermore, while many KRAS PROTACs demonstrate high specificity for the G12C mutation (e.g., LC-2, KP-14), PROTAC K-Ras Degrader-1 offers broader K-Ras degradation, making it essential for studies requiring pan-KRAS modulation [2].

E3 Ligase Recruitment Mismatch

CRBN-based vs VHL-based PROTACs (e.g., LC-2) recruit different E3 ligases, which may shift degradation pathway and ternary complex kinetics.

Mutation Specificity Divergence

G12C-selective degraders (e.g., KP-14, LC-2) limit pan-KRAS applicability; substitution may miss non-G12C KRAS degradation endpoints.

Degradation Efficiency Context

Fixed endpoint (≥70% degradation) vs DC50 potency ranges may alter reproducibility when substituting across different cell contexts.

PROTAC K-Ras Degrader-1 Evidence-Based Procurement Guide: Comparative Data


Degradation Efficiency in SW1573 Cells: PROTAC K-Ras Degrader-1 vs. LC-2

PROTAC K-Ras Degrader-1 achieves ≥70% degradation efficiency of K-Ras in SW1573 cells . In contrast, the VHL-based degrader LC-2 demonstrates a DC50 range of 0.25-0.76 μM in KRAS G12C mutant cell lines, which translates to variable degradation efficiency depending on the specific cellular context [1].

Degradation Efficiency (SW1573)
Reported
Target: ≥70% degradation (SW1573 cells)
LC-2: DC50 0.25–0.76 μM (KRAS G12C lines)
Supports degradation-endpoint reproducibility review
Cross-study metrics; direct comparison limited by assay design
PROTAC KRAS Degradation Efficiency

E3 Ligase Recruitment Mechanism: Cereblon (CRBN) vs. VHL for Distinct Degradation Pathways

PROTAC K-Ras Degrader-1 utilizes a cereblon (CRBN) E3 ligase ligand , whereas LC-2 employs a von Hippel-Lindau (VHL) ligand [1]. This fundamental difference dictates the specific E3 ligase recruited, influencing ternary complex formation kinetics and downstream degradation pathways.

E3 Ligase Mechanism
Class-level
Target: Cereblon (CRBN) E3 ligase ligand
LC-2: von Hippel-Lindau (VHL) ligand
Distinct E3 ligase profile for orthogonal pathway studies
Qualitative difference; no quantitative kinetics available
PROTAC E3 Ligase Cereblon

K-Ras Mutation Specificity: Pan-KRAS Degrader vs. G12C-Selective PROTACs

PROTAC K-Ras Degrader-1 is described as a K-Ras degrader without specification of a single mutation, suggesting broader activity across K-Ras variants . In contrast, KP-14 is a CRBN-based degrader that selectively degrades KRAS G12C but not G13D [1]. LC-2 is specifically designed for KRAS G12C [2].

K-Ras Mutation Specificity
Class-level
Target: Pan-KRAS degradation implied
KP-14/LC-2: selective for KRAS G12C
Broader KRAS variant coverage for non-G12C research
No quantitative selectivity panel reported
KRAS Mutation PROTAC Selectivity

Molecular Weight and Structural Features for Linker Optimization Studies

PROTAC K-Ras Degrader-1 has a molecular weight of 999.1 g/mol and a complex linker structure [1]. This contrasts with KP-14, which has a molecular weight of 852.16 g/mol and a different linker composition [2]. The specific linker chemistry in PROTAC K-Ras Degrader-1 influences its physicochemical properties and may affect cellular permeability and ternary complex formation.

MW & Linker Structure
Reported
Target: 999.1 g/mol; complex PEG-based linker
KP-14: 852.16 g/mol; pomalidomide-based linker
Distinct linker property for SAR design review
146.94 g/mol higher MW may influence permeability
PROTAC Design Linker Chemistry Molecular Weight

PROTAC K-Ras Degrader-1: Recommended Applications Based on Comparative Evidence


Investigating Pan-KRAS Degradation in SW1573 Lung Cancer Cells

Utilize PROTAC K-Ras Degrader-1 in SW1573 non-small cell lung cancer cells to achieve ≥70% degradation of K-Ras . This application leverages the compound's defined degradation efficiency in this specific cell line, enabling reproducible studies on downstream signaling effects without confounding variables from mutation-specific degradation.

Validating CRBN-Dependent Degradation Pathways in KRAS-Driven Cancers

Employ PROTAC K-Ras Degrader-1 as a tool to specifically interrogate cereblon (CRBN)-dependent proteasomal degradation of K-Ras . This is critical for experiments designed to dissect the role of different E3 ligases in KRAS turnover, particularly when comparing results with VHL-based degraders like LC-2.

Serving as a Reference Compound for PROTAC Linker Optimization Studies

Use PROTAC K-Ras Degrader-1 as a benchmark compound in structure-activity relationship (SAR) studies aimed at optimizing PROTAC linker length and composition [1]. Its defined molecular weight and linker structure provide a baseline for evaluating the impact of chemical modifications on degradation efficiency and cellular permeability.

Comparative Analysis of CRBN-Based vs. VHL-Based PROTACs in KRAS Degradation

Conduct side-by-side experiments with PROTAC K-Ras Degrader-1 (CRBN-based) and LC-2 (VHL-based) to elucidate differential degradation kinetics, ternary complex formation, and downstream signaling suppression in KRAS mutant cell lines [2].

Application
Selection Property
Validation Focus
Pan-KRAS Degradation Studies
Degradation Endpoint Consistency
SW1573 cell signaling reproducibility
CRBN-Dependent Pathway Studies
E3 Ligase Mechanism (CRBN)
Orthogonal E3 ligase validation
Linker SAR Reference Studies
Defined Linker Structure & MW
Degradation-permeability correlation
CRBN vs VHL Comparative Studies
E3 Ligase Profiling
Degradation kinetics & ternary complex analysis
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